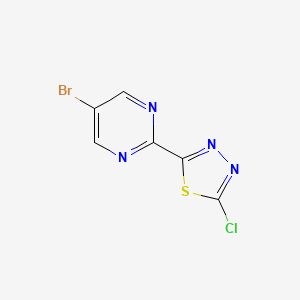
5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyrimidine is a heterocyclic compound that features both a pyrimidine and a thiadiazole ring.
Preparation Methods
The synthesis of 5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyrimidine typically involves the reaction of 5-chloro-1,3,4-thiadiazole with a brominated pyrimidine derivative. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the coupling of the two heterocyclic rings . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyrimidine involves its interaction with specific molecular targets within cells. The compound’s thiadiazole ring allows it to cross cellular membranes and interact with enzymes or receptors, potentially disrupting cellular processes such as DNA replication . This disruption can lead to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyrimidine include other thiadiazole derivatives and pyrimidine-based compounds. These compounds share similar structural features but may differ in their biological activities and applications. For example:
2-Amino-5-bromo-1,3,4-thiadiazole: Used as a building block for various biologically active compounds.
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Known for its diuretic and antibacterial properties.
The uniqueness of this compound lies in its combined pyrimidine and thiadiazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H2BrClN4S |
|---|---|
Molecular Weight |
277.53 g/mol |
IUPAC Name |
2-(5-bromopyrimidin-2-yl)-5-chloro-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H2BrClN4S/c7-3-1-9-4(10-2-3)5-11-12-6(8)13-5/h1-2H |
InChI Key |
MPAPOLZTQQVOHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C2=NN=C(S2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


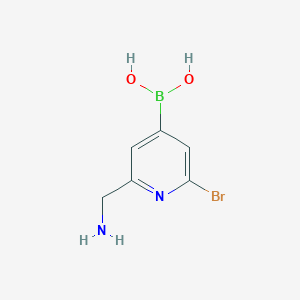
![9-(3,5-dimethylphenyl)-3-(4-fluorobenzyl)-7-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14090669.png)
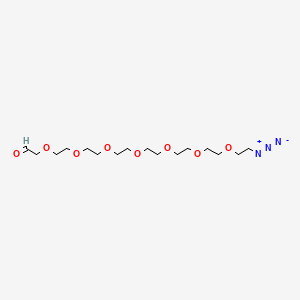
![1-[3-Amino-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B14090675.png)
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090681.png)
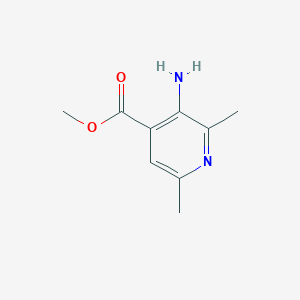
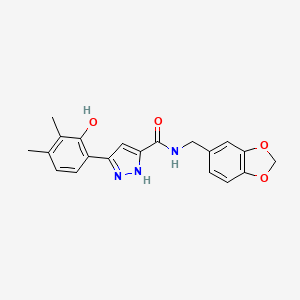

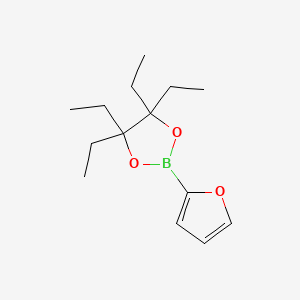
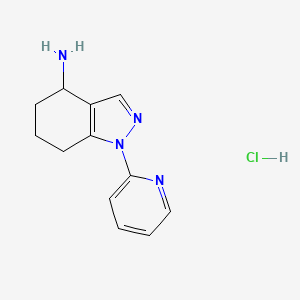
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090718.png)
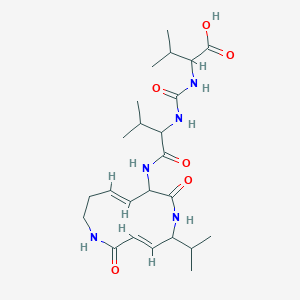
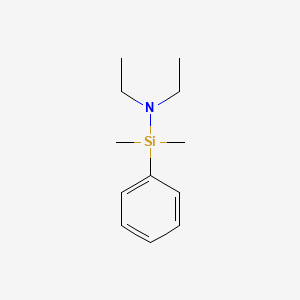
![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B14090744.png)
